Lipophilicity (XLogP3-AA) Differentiates Target Compound from 5-Phenylamino and N'-Benzylidene Analogs
The computed XLogP3-AA for the target compound is 2.1, whereas the 5-phenylamino analog N'-benzylidene-2-[[5-(phenylamino)-1,3,4-thiadiazol-2-yl]thio]acetohydrazide has a higher lipophilicity due to the additional phenyl ring. In a related but distinct dataset, N'-(3-methoxybenzylidene)-2-[[5-(phenylamino)-1,3,4-thiadiazol-2-yl]thio]acetohydrazide (5p) exhibited an IC50 > 500 µg/mL against NIH/3T3 cells, indicating low cytotoxicity [1] [2]. The lower XLogP3-AA of the target compound may translate to improved aqueous solubility relative to more lipophilic analogs, though direct solubility data are not publicly available.
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | N'-(3-methoxybenzylidene)-2-[[5-(phenylamino)-1,3,4-thiadiazol-2-yl]thio]acetohydrazide (5p) [Comparator lipophilicity not explicitly reported, but inferred higher due to additional aromatic substituents] |
| Quantified Difference | Target XLogP3-AA = 2.1; comparator inferred to be higher (no exact value) |
| Conditions | Computed XLogP3-AA (PubChem); cytotoxicity IC50 in NIH/3T3 cells (CCK-8 assay) |
Why This Matters
Lipophilicity is a key determinant of solubility, permeability, and non-specific binding; the quantified XLogP3-AA of 2.1 provides a procurement specification for researchers requiring a less lipophilic acetohydrazide scaffold.
- [1] PubChem. (2026). Compound Summary: 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide (CID 16637101). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/893726-37-9 View Source
- [2] Synthesis and In vitro Evaluation of Thiadiazole Derivatives as AChE, BuChE and LOX Inhibitors. Letters in Drug Design & Discovery, 2014, 11(9), 1062-1069. DOI: 10.2174/1570180811666140529004517 View Source
